molecular formula C18H25NO3 B14687885 Butyl prop-2-enoate;prop-2-enamide;styrene CAS No. 25037-33-6

Butyl prop-2-enoate;prop-2-enamide;styrene

Cat. No.: B14687885
CAS No.: 25037-33-6
M. Wt: 303.4 g/mol
InChI Key: DMYJYHOOOWLWOC-UHFFFAOYSA-N
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Description

Butyl prop-2-enoate, prop-2-enamide, and styrene are components of a copolymer that is widely used in various industrial applications. This compound is known for its versatility and is utilized in the production of synthetic resins, fibers, rubbers, plastics, coatings, adhesives, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl prop-2-enoate involves the esterification of acrylic acid with butanol, typically catalyzed by an acid Styrene is synthesized via the dehydrogenation of ethylbenzene .

Industrial Production Methods

Industrial production of these compounds often involves large-scale chemical processes. For example, butyl prop-2-enoate is produced by the acid-catalyzed esterification of acrylic acid with butanol . Prop-2-enamide is produced by the hydration of acrylonitrile in the presence of a copper catalyst. Styrene is produced by the catalytic dehydrogenation of ethylbenzene .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl prop-2-enoate, prop-2-enamide, and styrene have numerous applications in scientific research:

    Chemistry: Used in the synthesis of polymers and copolymers for various applications.

    Biology: Prop-2-enamide is used in the study of protein interactions and as a cross-linking agent in gel electrophoresis.

    Medicine: These compounds are used in the development of drug delivery systems and biomedical devices.

    Industry: Widely used in the production of coatings, adhesives, and sealants

Mechanism of Action

The mechanism of action of these compounds varies depending on their application. For example, in polymerization reactions, butyl prop-2-enoate, prop-2-enamide, and styrene undergo free radical polymerization to form copolymers. The molecular targets and pathways involved include the formation of free radicals and the subsequent propagation of the polymer chain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl prop-2-enoate, prop-2-enamide, and styrene are unique due to their ability to form copolymers with a wide range of properties. This versatility makes them valuable in various industrial and research applications .

Properties

CAS No.

25037-33-6

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

IUPAC Name

butyl prop-2-enoate;prop-2-enamide;styrene

InChI

InChI=1S/C8H8.C7H12O2.C3H5NO/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-2-3(4)5/h2-7H,1H2;4H,2-3,5-6H2,1H3;2H,1H2,(H2,4,5)

InChI Key

DMYJYHOOOWLWOC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=C.C=CC1=CC=CC=C1.C=CC(=O)N

Related CAS

25037-33-6

Origin of Product

United States

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